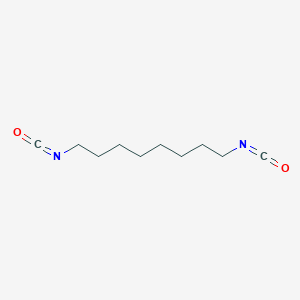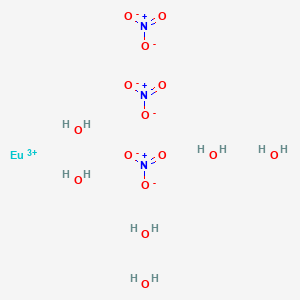
Helminthosporol
Overview
Description
Helminthosporol is a natural sesquiterpenoid isolated from the fungus Helminthosporium sativum . It was initially identified and described as a plant growth regulator .
Synthesis Analysis
Helminthosporol was found to have gibberellin-like bioactivity that stimulated the growth of the second leaf sheath of rice . After studying the structure-activity relationship between the compound and some synthesized analogs, it was found that helminthosporic acid (H-acid) has higher gibberellin-like activity and chemical stability than helminthosporol .Molecular Structure Analysis
Helminthosporol is a monoaldehyde sesquiterpene . Its chemical structure was initially identified and described as a plant growth regulator .Chemical Reactions Analysis
Helminthosporol and its analogs, such as helminthosporic acid (H-acid), have been shown to display gibberellin-like activities not only in rice but also in Arabidopsis . They regulate the expression of gibberellin-related genes, induce DELLA degradation through binding with a gibberellin receptor (GID1), and form the GID1-(H-acid)-DELLA complex to transduce the gibberellin signal in the same manner as gibberellin .Physical And Chemical Properties Analysis
Helminthosporol is a colorless needle-like crystal that melts at 98°C .Scientific Research Applications
Effects on Plant Cell Membranes : Helminthosporol impacts plant cell membranes, affecting enzymatic activities, electron and ion transport in mitochondria, chloroplasts, and microsomes. It alters membrane permeability, inhibiting mitochondrial oxidative phosphorylation, photophosphorylation in chloroplasts, and proton pumping across cell plasma membranes. It also strongly inhibits 1,3-β-glucan synthase activity, crucial for plant defense mechanisms (Briquet et al., 1998).
Stimulation of α-Amylase Production in Barley : Helminthosporol has been observed to stimulate α-amylase production in barley endosperm, showcasing its influence on specific plant biochemical processes (Okuda et al., 1966).
Gibberellin-like Activity : Helminthosporol and helminthosporic acid exhibit gibberellin-like activity, influencing the elongation of rice seedlings and lettuce seedling hypocotyls (Briggs, 1966).
Plant Growth Regulating Activities : Syntheses of compounds related to helminthosporol demonstrated that helminthosporic acid notably affects the shoot growth of rice and lettuce seedlings (Sakurai & Tamura, 1964).
Physiological Activities Comparison with Gibberellin and Auxin : Helminthosporol has shown significant effects on the elongation of rice seedling leaf sheaths and cucumber seedling hypocotyls, but no effect on peas, tomato, sunflower, and maize. This indicates its specific action compared to other plant hormones like auxin (Kato et al., 1966).
Agonist for Gibberellin Receptor : Research has shown that helminthosporic acid acts as an agonist for the gibberellin receptor, influencing the expression of gibberellin-related genes and inducing DELLA protein degradation (Miyazaki et al., 2018).
Toxin-Binding Protein in Sugarcane Cells : Studies have indicated the presence of a toxin-binding protein in the plasma membrane of sugarcane cells, which binds helminthosporoside, a toxin produced by Helminthosporium sacchari. This protein is crucial in the susceptibility of sugarcane to certain diseases (Strobel & Hess, 1974).
Impact on Antheridium Formation in Anemia Phyllitidis : Helminthosporol and its derivatives have been found to induce antheridium formation in Anemia phyllitidis, influencing cell division rates in the prothallia of this species (Schraudolf, 1967).
Mechanism of Action
The mechanism of action of Helminthosporol and its analogs involves acting as an agonist for the gibberellin receptor . They induce DELLA degradation through binding with a gibberellin receptor (GID1), and form the GID1-(H-acid)-DELLA complex to transduce the gibberellin signal in the same manner as gibberellin .
Safety and Hazards
properties
IUPAC Name |
(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNSKMAFGPBFU-BEAPCOKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Helminthosporol | |
CAS RN |
1619-29-0 | |
| Record name | (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-(1-methylethyl)bicyclo[3.2.1]oct-6-ene-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helminthosporol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HELMINTHOSPOROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0G04WG66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)



![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)




![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)


